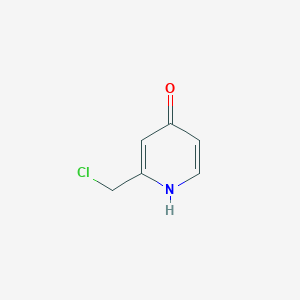

2-Chloromethyl-pyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-5-3-6(9)1-2-8-5/h1-3H,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCHRWQAFZBVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloromethyl Pyridin 4 Ol

Direct Chloromethylation Strategies

Direct chloromethylation involves the introduction of a chloromethyl (-CH₂Cl) group onto a pyridine (B92270) ring in a single synthetic operation. However, these methods are often challenging for hydroxypyridine precursors due to the harsh reaction conditions and potential for low regioselectivity.

Chloromethylation of Hydroxypyridine Precursors

The direct introduction of a chloromethyl group onto a 4-hydroxypyridine (B47283) precursor is not a widely reported method. The starting material, 4-hydroxypyridine, exists in equilibrium with its tautomer, pyridin-4(1H)-one. chemtube3d.com This tautomerism, combined with the electron-rich nature of the ring, can lead to multiple reactive sites, complicating selective chloromethylation at the C-2 position. Standard chloromethylation conditions, such as those used in the Blanc reaction (formaldehyde and hydrogen chloride), are harsh and can lead to polymerization or undesired side reactions.

Utilizing Chloromethyl Methyl Ether and Lewis Acid Catalysts

Chloromethyl methyl ether (MOM-Cl), in the presence of a Lewis acid, is a known reagent for introducing a methoxymethyl (MOM) protecting group onto hydroxyl functions. While it can also act as a chloromethylating agent in some contexts, its application for the direct chloromethylation of a 4-hydroxypyridine ring to yield 2-Chloromethyl-pyridin-4-ol is not well-documented in the scientific literature. The primary challenge remains controlling the site of electrophilic attack on the sensitive pyridone ring system.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a more reliable and controllable route to this compound. These methods often involve the strategic modification of a pre-functionalized pyridine ring, with pathways involving pyridine N-oxide intermediates being particularly prominent.

Routes via Pyridine N-Oxide Intermediates

The use of a pyridine N-oxide is a cornerstone of modern pyridine chemistry. The N-oxide group activates the pyridine ring for various transformations, particularly at the C-2 and C-4 positions, and enables unique rearrangements for functionalizing adjacent methyl groups.

Oxidation of Methylpyridines and Subsequent Chlorination

A robust and frequently employed strategy involves the N-oxidation of a 2-methyl-4-hydroxypyridine precursor, followed by a rearrangement and chlorination reaction. This pathway typically involves several distinct steps:

Precursor Synthesis: The synthesis often begins with a suitable precursor like 3-hydroxy-2-methyl-4-pyrone, which can be converted to 3-hydroxy-2-methyl-4-pyridone through reaction with an ammonia (B1221849) source. patsnap.com

Protection (Optional but Recommended): The 4-hydroxyl group is often protected as an ether (e.g., methoxy (B1213986) or benzyloxy) to prevent unwanted side reactions with the chlorinating agents used in subsequent steps.

N-Oxidation: The resulting 2-methyl-4-alkoxypyridine is oxidized to its corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.net The N-oxidation of various pyridine derivatives is a well-established and high-yielding reaction. arkat-usa.org

Deoxygenative Chlorination: The 2-methylpyridine-N-oxide intermediate undergoes chlorination, which is often accomplished using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or by conversion to an acetate (B1210297) intermediate with acetic anhydride (B1165640) followed by treatment with a chlorinating agent. google.com This step proceeds via a rearrangement (akin to the Boekelheide rearrangement) where the N-oxide oxygen is transferred to the 2-methyl group, which is subsequently chlorinated. This process concurrently achieves chlorination and N-deoxygenation.

Deprotection: If a protecting group was used for the 4-hydroxyl function, a final deprotection step is required to yield the target compound, this compound.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Precursor Synthesis | 3-hydroxy-2-methyl-4-pyrone, Ammonia/Ammonium (B1175870) Salts | 3-hydroxy-2-methyl-4-pyridone |

| 2 | N-Oxidation of Precursor | H₂O₂/Acetic Acid or m-CPBA | 4-hydroxy-2-methylpyridine-N-oxide |

| 3 | Rearrangement & Chlorination | Acetic Anhydride, then Thionyl Chloride (SOCl₂) | This compound |

N-Deoxygenation Strategies

While the chlorination of 2-methylpyridine-N-oxides is often inherently deoxygenative, N-deoxygenation can also be considered a distinct strategic step in a synthetic sequence. In some synthetic routes, the N-oxide moiety is preserved through several steps to influence reactivity or solubility and is only removed near the end of the synthesis.

A variety of reagents are available for the specific task of removing the oxygen from a pyridine N-oxide without otherwise altering the molecule. This method is mild and can be highly selective. For instance, a method for the deoxygenation of a substituted pyridine-N-oxide using RuCl₃·xH₂O in acetonitrile (B52724) has been reported as a mild and competent alternative to harsher reagents. orientjchem.org Other established methods for N-deoxygenation include the use of phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. This strategic removal of the N-oxide functionality is a key tool that provides flexibility in designing complex, multi-step syntheses of pyridine derivatives. arkat-usa.org

Synthesis through Hydroxymethylation and Chlorination

A prevalent strategy for synthesizing this compound involves a two-step process: the introduction of a hydroxymethyl group onto a pyridine derivative, followed by the chlorination of this alcohol functionality. This pathway allows for controlled functionalization of the pyridine ring.

Phosphorus oxychloride (POCl₃) is a widely utilized and effective reagent for the chlorination of hydroxymethylpyridines. wikipedia.orgrsc.org This method is valued for its ability to convert primary amides to nitriles and to facilitate cyclization reactions, such as the Bischler-Napieralski reaction. wikipedia.org In the context of producing this compound, POCl₃ serves to replace the hydroxyl group of a 2-hydroxymethyl-pyridin-4-ol intermediate with a chlorine atom.

The reaction is typically carried out by heating the hydroxymethylpyridine derivative in the presence of POCl₃. commonorganicchemistry.com The process is believed to proceed through the formation of an imidoyl chloride intermediate. wikipedia.org In some applications, the reaction is conducted in a sealed tube at elevated temperatures to ensure completion. commonorganicchemistry.com An improved method utilizes a POCl₃/CH₂Cl₂/Et₃N system, which acts as a highly selective chlorinating reagent under milder conditions. scispace.com The reaction mechanism involves the activation of the hydroxyl group by POCl₃, making it a good leaving group for subsequent nucleophilic attack by the chloride ion.

Detailed research has shown that reaction conditions can be varied. For instance, a solution of the starting material in POCl₃ can be heated to reflux for a couple of hours. commonorganicchemistry.com Alternatively, for substrates sensitive to high temperatures, the reaction can be initiated at 0°C and then allowed to proceed at room temperature before heating. commonorganicchemistry.com The versatility of POCl₃ is also demonstrated in its use for the synthesis of other chlorinated pyridine derivatives, such as 2-chloro-5-chloromethyl-pyridine, where it is used in the presence of a diluent and optionally a reaction auxiliary like a tertiary amine. google.com

| Starting Material | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 2-Hydroxymethyl-pyridin-4-ol derivative | POCl₃, reflux, 2 h | This compound derivative | commonorganicchemistry.com |

| Aryl-substituted amide | POCl₃, heat (Bischler-Napieralski reaction) | Cyclized product | wikipedia.org |

| 2-Methylpyridine-N-oxide derivative | POCl₃/CH₂Cl₂/Et₃N, mild conditions | 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine | scispace.com |

Triphosgene (B27547), a solid and safer alternative to phosgene (B1210022) gas, is another effective reagent for the chlorination of hydroxymethylpyridines. nih.govgoogle.comacs.org It is often used in combination with a base, such as pyridine, to facilitate the reaction. nih.govnih.gov This method is particularly useful for the stereoselective chlorination of diols and can be applied to the synthesis of chloromethylpyridines. nih.govlsu.edu

The reaction mechanism is proposed to involve the formation of a pyridinium (B92312) carbamate (B1207046) intermediate. lsu.edu This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the desired chlorinated product with the release of carbon dioxide. lsu.edu The process is known for being operationally simple, high-yielding, and clean, often not producing significant byproducts that would complicate purification. lsu.edu

In a typical procedure, 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine is dissolved in toluene (B28343), and a toluene solution of triphosgene is added dropwise at a controlled temperature, often between 0 and 10°C. google.com After the reaction is complete, a small amount of methanol (B129727) is added to quench any remaining reagent. google.com This method has been shown to produce 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride in high yield and purity. google.com

Cyclization and Ring Formation Approaches for Pyridinols

An alternative to functionalizing a pre-existing pyridine ring is to construct the pyridinol ring from acyclic precursors through cyclization reactions. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine core.

One of the most well-known methods is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org This reaction initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Modifications of the Hantzsch synthesis allow for the preparation of asymmetrically substituted pyridines. youtube.com

Other cyclization strategies include the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation, or with hydroxylamine (B1172632) to directly form the pyridine ring. baranlab.org Inverse-demand Diels-Alder reactions of heterocyclic azadienes have also become a favored method for constructing pyridine rings. baranlab.org More recent approaches have utilized pyridinium and quinolinium 1,4-zwitterions in various cyclization reactions to synthesize a range of heterocyclic compounds, including those with three- to eight-membered rings. mdpi.com These zwitterions act as versatile building blocks in formal (2+3), (4+2), and (5+n) cycloaddition reactions. mdpi.com

Process Optimization and Reaction Condition Analysis

Optimizing the synthesis of this compound is crucial for improving yield, reducing costs, and developing more environmentally friendly processes. bohrium.comresearchgate.net This involves a detailed analysis of catalytic systems, solvent effects, and other reaction parameters.

Catalytic System Investigations (e.g., ZnCl₂, AlCl₃, FeCl₃, Ionic Liquids)

The choice of catalyst can significantly influence the efficiency and selectivity of pyridine synthesis. Lewis acids such as Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), and Iron(III) chloride (FeCl₃) are frequently investigated for their catalytic activity.

ZnCl₂ has been shown to be an effective catalyst in the multi-component synthesis of polysubstituted pyridines. jsynthchem.com It facilitates a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions. jsynthchem.com The use of ZnCl₂ allows for high yields in relatively short reaction times. jsynthchem.com

Ionic liquids are also gaining attention as "green" catalysts and solvents in pyridine synthesis. nih.govresearchgate.netmdpi.com They are non-toxic, easy to handle, and can lead to high yields at room temperature, which reduces the energy consumption associated with heating. wikipedia.org Pyridinium-based ionic liquids, in particular, have been synthesized and utilized as reaction media. nih.govmdpi.com

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| ZnCl₂ | Multicomponent synthesis of polysubstituted pyridines | High efficiency, good to excellent yields, short reaction times | jsynthchem.com |

| Ionic Liquids | Hantzsch pyridine synthesis and other condensations | Environmentally friendly, high yields at room temperature, recyclable | wikipedia.org |

| FeCl₃ | Aromatization of dihydropyridines | Effective for one-pot synthesis | wikipedia.org |

Solvent Effects on Reaction Kinetics and Selectivity

The solvent plays a critical role in the synthesis of this compound, affecting reaction rates, yields, and the selectivity of the desired product. The choice of solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states.

In POCl₃-mediated chlorinations, dichloromethane (B109758) (CH₂Cl₂) is often used as a solvent in combination with a base like triethylamine (B128534) (Et₃N). scispace.com This system provides a non-polar environment that can be advantageous for the reaction. For triphosgene-based chlorinations, toluene is a suitable solvent. google.com

The investigation of "greener" solvents is an active area of research. bohrium.com For instance, carrying out reactions in water, where possible, can significantly reduce the environmental impact of a synthetic process. wikipedia.org The use of ionic liquids as both catalysts and solvents further exemplifies the move towards more sustainable chemical manufacturing. nih.govresearchgate.netmdpi.com The polarity and coordinating ability of the solvent can have a profound impact on the reaction mechanism and the distribution of products.

Temperature and Pressure Influence

The synthesis of this compound and related chlorinated pyridine derivatives is highly sensitive to reaction parameters, with temperature and pressure playing a critical role in determining reaction kinetics, product yield, and selectivity. Control over these parameters is essential to prevent the formation of byproducts, such as over-chlorinated species or isomers, and to ensure the safe handling of exothermic reactions.

In the gas-phase chlorination of pyridine precursors, temperature is a key factor. For instance, the synthesis of 2-chloro-5-chloromethyl pyridine using a supported palladium chloride catalyst involves preheating the reactants and maintaining the catalyst bed at a specific temperature. The initial catalyst temperature is stabilized at 250°C, but the exothermic nature of the chlorination reaction can cause the temperature to automatically rise to around 280°C. patsnap.com This temperature control is crucial for achieving high selectivity and conversion. Similarly, other industrial chlorination processes for pyridine rings are conducted at elevated temperatures, often in the range of 200-230°C. google.com

For liquid-phase reactions, both temperature and pressure can be significant. Traditional liquid-phase chlorination methods often require high temperatures and pressures to proceed efficiently, which in turn necessitates specialized industrial equipment to manage the demanding conditions safely. google.com In contrast, laboratory-scale syntheses of related chloropyrimidin-4-ol derivatives have been optimized at more moderate temperatures. One such process involves an initial reaction at room temperature, followed by a period of heating at 105°C to drive the reaction to completion. researchgate.net The chlorination of hydroxyl groups on the pyridine ring, a key step in forming the chloromethyl moiety, is also temperature-dependent. While robust chlorinating agents like thionyl chloride can be used, the reaction temperature must be carefully controlled—often between 0°C and moderate heating—to avoid unwanted side reactions, such as the replacement of other ring substituents. mdpi.com

The following table summarizes reaction conditions for the synthesis of various chlorinated pyridine compounds, illustrating the typical ranges of temperature and pressure employed.

Table 1: Temperature and Pressure Conditions in Chlorinated Pyridine Synthesis

| Reaction Type | Compound/Precursor | Temperature | Pressure | Phase | Source |

|---|---|---|---|---|---|

| Catalytic Chlorination | 3-Methylpyridine | 250-280°C | Atmospheric | Gas | patsnap.com |

| Direct Chlorination | Pyridine | 200-230°C | Elevated | Gas | google.com |

| Cyclization/Chlorination | Aminoamides | Room Temp to 105°C | Atmospheric | Liquid | researchgate.net |

| Hydroxyl to Chloride Conversion | 2-bromo-6-hydroxymethylpyridine | 0°C to moderate heating | Atmospheric | Liquid | mdpi.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing. nih.govbeilstein-journals.org This methodology is particularly well-suited for the synthesis of compounds like this compound, where precise control over reaction conditions is paramount. In a flow reactor, reagents are continuously pumped through a network of tubes or channels, allowing for superior control over parameters such as temperature, pressure, and residence time. rsc.org

The application of continuous flow techniques has been successfully demonstrated in the synthesis of closely related structures, such as 2-chloro-5-(chloromethyl)pyridine. researchgate.net By employing a flow reactor module, researchers can achieve highly efficient and scalable reactions. The key benefits of this approach include enhanced heat and mass transfer, which is critical for managing highly exothermic or rapid reactions safely. nih.gov The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given moment, significantly improving the process safety profile.

Computational Fluid Dynamics (CFD) simulations can be used in conjunction with experimental work to optimize flow reactor design and identify the most significant factors affecting product yield, such as residence time and temperature, thereby reducing the need for extensive experimentation. rsc.org Furthermore, flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating and purifying intermediates. nih.gov This not only streamlines the manufacturing process but also reduces solvent waste and minimizes manual handling of potentially hazardous compounds.

Table 2: Advantages of Continuous Flow Synthesis over Batch Processing

| Parameter | Continuous Flow Synthesis | Traditional Batch Processing |

|---|---|---|

| Heat Transfer | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. | Poor; often leads to temperature gradients and localized "hot spots". |

| Mass Transfer & Mixing | Highly efficient and rapid mixing of reagents. | Often inefficient, especially on a large scale. |

| Safety | Improved safety due to small reactor volumes and better temperature control. | Higher risk associated with large volumes of reagents and potential for thermal runaway. |

| Scalability | Easily scalable by extending operation time ("scaling out") or using larger reactors. | Scaling up can be complex and may require significant process redevelopment. |

| Process Control | Precise control over residence time, temperature, and stoichiometry. | Less precise control, leading to potential variability between batches. |

| Automation | Readily automated for consistent production and data logging. | Automation is more complex to implement. |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to enhance sustainability, reduce environmental impact, and improve process safety. unife.it The production of this compound and its analogs provides a relevant context for applying these principles, focusing on maximizing efficiency while minimizing waste and the use of hazardous substances. bohrium.comrasayanjournal.co.in

Atom Economy and Reaction Mass Efficiency Evaluation

Atom Economy (AE) and Reaction Mass Efficiency (RME) are critical metrics for evaluating the "greenness" of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, versus those that end up in waste byproducts. rsc.org A high atom economy indicates that the majority of atoms from the starting materials are utilized in forming the final product. scranton.edu In contrast, RME provides a more practical measure of efficiency by taking into account the actual yield and the molar quantities of reactants used.

The synthesis of complex molecules like substituted chloromethyl pyridines often involves multiple steps, and evaluating the green metrics for each step is crucial for process optimization. orientjchem.orgresearchgate.net For instance, in a multi-step synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a compound with structural similarities to the target molecule, the E-factor (Environmental Factor, which measures the mass of waste per mass of product) was calculated for each stage. orientjchem.orgresearchgate.net This analysis revealed that certain steps, such as an oxidation reaction using hydrogen peroxide, had a very low E-factor of 3.2, indicating minimal waste generation. orientjchem.orgresearchgate.net In contrast, other steps in the sequence had E-factors ranging from 12 to over 28, highlighting them as targets for future process improvement. orientjchem.orgresearchgate.net

Comparing different synthetic routes for the same target can reveal significant differences in sustainability. The synthesis of the common anti-inflammatory drug ibuprofen, for example, has a traditional "brown" route with a low atom economy of about 40%, generating substantial waste. monash.edu A newer, "green" route streamlines the process to just three steps, achieving a much higher atom economy of around 77% and producing a useful byproduct (acetic acid) instead of hazardous waste. monash.edu This example underscores the importance of designing synthetic pathways with high atom economy from the outset.

Table 3: Green Metrics Evaluation for a Multi-Step Synthesis of a Chloromethyl Pyridine Analog

| Synthetic Step | Key Transformation | E-Factor | Green Characteristic | Source |

|---|---|---|---|---|

| Step 1 | N-oxidation | 12.48 | Catalytic process | orientjchem.orgresearchgate.net |

| Step 2 | Nitration | 14.14 | - | orientjchem.orgresearchgate.net |

| Step 3 | Nucleophilic Substitution | 16.35 | One-pot modification | orientjchem.orgresearchgate.net |

| Step 4 | Oxidation | 3.20 | Highly atom-economic (H₂O₂) | orientjchem.orgresearchgate.net |

| Step 5 | N-deoxygenation | 28.50 | - | orientjchem.orgresearchgate.net |

| Step 6 | Chlorination | 27.04 | Milder chlorinating agent | orientjchem.orgresearchgate.net |

Data adapted from the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine. orientjchem.orgresearchgate.net

Reduction of Hazardous Solvents and Reagents

A central tenet of green chemistry is the reduction or elimination of hazardous substances. rsc.orgresearchgate.net In the synthesis of chloromethyl pyridines, this involves replacing toxic reagents and volatile organic solvents with safer, more environmentally benign alternatives. researchgate.netscispace.com

Traditional methods for introducing the chloromethyl group often rely on harsh and toxic chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride. orientjchem.org These reagents can produce toxic gaseous byproducts (e.g., sulfur dioxide) and are often difficult to handle. mdpi.com Research into greener alternatives has identified reagents such as trichloroisocyanuric acid and cyanuric chloride as milder and safer options for the chlorination of hydroxymethyl groups on a pyridine ring. mdpi.comorientjchem.orgresearchgate.net Similarly, conventional syntheses may employ extremely pyrophoric chemicals like n-butyllithium, which require cryogenic temperatures (−78°C) and stringent safety precautions. mdpi.com Modern alternatives, such as the use of Turbo Grignard reagents (isopropylmagnesium chloride lithium chloride complex), allow for similar transformations under much milder and safer conditions (0°C). mdpi.com

Solvent choice is another critical factor. Many classical organic reactions are performed in hazardous solvents like chlorinated hydrocarbons (e.g., chloroform, dichloromethane). Efforts to green these processes focus on substituting these with less toxic and more sustainable solvents or developing solvent-free reaction conditions. nih.gov For example, oxidation steps that traditionally use heavy metal catalysts in organic solvents can be replaced with processes that use hydrogen peroxide (H₂O₂), which is highly atom-economic and produces only water as a byproduct, and can be run without any solvent at all. orientjchem.orgresearchgate.net

Development of Catalytic and Waste-Minimizing Processes

The development of catalytic and waste-minimizing processes is fundamental to advancing green chemistry in pharmaceutical synthesis. Catalytic reactions are inherently superior to stoichiometric ones because a small amount of a catalyst can facilitate the transformation of large quantities of reactants, thereby drastically reducing waste. nih.gov

In the synthesis of pyridine derivatives, heterogeneous catalysts, such as palladium chloride on an alumina (B75360) support (PdCl₂/Al₂O₃), have been developed for gas-phase chlorination reactions. patsnap.com These catalysts are advantageous because they can be easily separated from the reaction mixture by filtration and potentially recycled, simplifying purification and minimizing waste streams. Another example is the use of a catalytic amount of ruthenium trichloride (RuCl₃) for the N-oxidation of pyridine rings using molecular oxygen as the ultimate oxidant. orientjchem.orgresearchgate.net This method avoids the use of stoichiometric, and often hazardous, traditional oxidizing agents.

Chemical Reactivity and Transformational Studies of 2 Chloromethyl Pyridin 4 Ol

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site of reactivity on 2-Chloromethyl-pyridin-4-ol is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 2-position of the pyridine (B92270) ring. This reactivity is fundamental to the synthesis of various pyridine derivatives. The general mechanism involves the attack of a nucleophile on the methylene (B1212753) carbon, leading to the displacement of the chloride ion.

Reactivity with Nitrogen-based Nucleophiles (e.g., amines, hydrazines)

The reaction of 2-chloromethylpyridine derivatives with nitrogen-based nucleophiles is a common strategy for synthesizing 2-aminomethylpyridine compounds. google.com Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, can readily displace the chloride to form a new carbon-nitrogen bond. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The resulting aminomethylpyridines are valuable precursors in the synthesis of more complex heterocyclic systems and compounds with potential biological activity. nih.govresearchgate.net

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Primary Amines (R-NH₂) | 2-(Alkylaminomethyl)pyridine derivative | Solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N) | google.com |

| Secondary Amines (R₂NH) | 2-(Dialkylaminomethyl)pyridine derivative | Solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N) | google.com |

| Hydrazine (N₂H₄) | 2-(Hydrazinylmethyl)pyridine derivative | Alcohol solvent, room temperature or gentle heating | General Reactivity |

Reactivity with Oxygen-based Nucleophiles (e.g., alcohols, alkoxides)

Oxygen-based nucleophiles, such as alcohols and alkoxides, react with 2-chloromethylpyridine hydrochloride in alkylation reactions to form the corresponding ethers. medchemexpress.comsigmaaldrich.com The reaction with an alkoxide (RO⁻), typically generated by treating an alcohol with a strong base like sodium hydride, proceeds via a Williamson ether synthesis mechanism. These reactions provide a straightforward route to 2-(alkoxymethyl)pyridine and 2-(aryloxymethyl)pyridine derivatives.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Alkoxides (RO⁻) | 2-(Alkoxymethyl)pyridine derivative | Anhydrous solvent (e.g., THF, DMF) | medchemexpress.comsigmaaldrich.com |

| Phenoxides (ArO⁻) | 2-(Aryloxymethyl)pyridine derivative | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | medchemexpress.comsigmaaldrich.com |

Reactivity with Sulfur-based Nucleophiles (e.g., thiols, thiocyanates)

The chloromethyl group is also susceptible to attack by various sulfur nucleophiles. Thiols (R-SH) and thiophenols (Ar-SH) react, usually in the presence of a base, to yield 2-(alkylthiomethyl)pyridine and 2-(arylthiomethyl)pyridine derivatives, respectively. nih.gov These thioether products are of interest in medicinal chemistry. nih.gov Other sulfur nucleophiles, such as the thiocyanate (B1210189) ion (SCN⁻), can also be employed to introduce a thiocyanatomethyl group at the 2-position, which can be a precursor for other sulfur-containing functionalities. scholaris.ca The reaction of chloromethylpyridines with thiourea (B124793) is another route to introduce a sulfur-containing group. scholaris.ca

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Thiols (R-SH) | 2-(Alkylthiomethyl)pyridine derivative | Base (e.g., NaH, K₂CO₃), Aprotic solvent | nih.gov |

| Thiocyanate (SCN⁻) | 2-(Thiocyanatomethyl)pyridine derivative | Polar solvent (e.g., Ethanol, DMF) | scholaris.ca |

| Thiourea (SC(NH₂)₂) | Isothiouronium salt | Alcohol solvent, heating | scholaris.ca |

Functional Group Transformations of the Pyridine Ring and Hydroxyl Group

Beyond the reactivity of the chloromethyl side chain, the pyridine ring and its hydroxyl group can also undergo various transformations.

Oxidation Reactions (e.g., to Pyridine N-Oxides, Pyridones)

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. dcu.ie This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., peracetic acid). dcu.ie The formation of the N-oxide group alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions, such as electrophilic substitution. prepchem.com For instance, the N-oxidation of 2-chloropyridine (B119429) is a key step in the synthesis of other functionalized pyridine derivatives. dcu.ie The 4-hydroxy group exists in tautomeric equilibrium with its corresponding pyridone form, which can also be subject to oxidative reactions under specific conditions.

Reduction Reactions (e.g., of Chloromethyl to Methyl)

The chloromethyl group can be reduced to a methyl group. This transformation, known as hydrogenolysis, is typically performed using catalytic hydrogenation. Common catalysts include palladium on carbon (Pd/C) in the presence of a hydrogen source. This reaction effectively replaces the chlorine atom with a hydrogen atom, yielding the corresponding 2-methyl-pyridin-4-ol derivative. This reduction is a useful synthetic tool for removing the chloro- functionality after it has served its purpose in a synthetic sequence. While the pyridine ring itself can be reduced to a piperidine (B6355638) ring under more vigorous conditions, selective reduction of the chloromethyl group is achievable under milder catalytic hydrogenation conditions. uoanbar.edu.iqnih.gov

O-Alkylation and O-Functionalization of the Hydroxyl Group

The hydroxyl group of this compound can undergo O-alkylation and other functionalizations. These reactions are crucial for modifying the properties of the molecule and for building more complex structures. The direct alkylation of pyridin-2(1H)-ones can result in a mixture of N- and O-alkylated products, with the ratio of products being dependent on the specific substrates and reaction conditions. nih.gov

In some cases, a convergent strategy is employed to achieve selective O-alkylation. This involves preparing an alkylating agent containing the pyridine moiety separately and then reacting it with the pyridin-2(1H)-one. For instance, a 4-(chloromethyl)pyrimidine (B49220) derivative has been used to selectively furnish the O-alkylated product without any detectable N-alkylation. acs.org The choice of leaving group on the alkylating agent can significantly impact the reaction yield, with iodinated derivatives providing higher yields than chlorinated ones. nih.govacs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield (%) |

| Pyrimidin-2(1H)-one | 4-(chloromethyl)pyrimidine | K2CO3 | MeCN | Room Temp | O-alkylated pyrimidine | 23 |

| Pyrimidin-2(1H)-one | 4-(chloromethyl)pyrimidine | K2CO3 | MeCN | Reflux | O-alkylated pyrimidine | 53 |

| Pyrimidin-2(1H)-one | 4-(bromomethyl)pyrimidine | K2CO3 | MeCN | Reflux | O-alkylated pyrimidine | 80 |

| Pyrimidin-2(1H)-one | 4-(iodomethyl)pyrimidine | K2CO3 | MeCN | Reflux | O-alkylated pyrimidine | 87 |

Cross-Coupling and C-C Bond Forming Reactions

The pyridine ring and the chloromethyl group of this compound are amenable to various cross-coupling and carbon-carbon bond-forming reactions, which are fundamental for the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govyoutube.comwiley-vch.dersc.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyonedalabs.com

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com Initially, a palladium(0) complex undergoes oxidative addition with the halide. yonedalabs.com This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) complex. organic-chemistry.org Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. yonedalabs.com

While specific examples of Suzuki-Miyaura reactions involving this compound are not detailed in the provided context, the general principles of this reaction are widely applicable to pyridyl halides. nih.gov The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. organic-chemistry.orgnih.gov

The direct alkylation of the pyridine ring provides a route to introduce alkyl substituents. This can be challenging due to issues with regioselectivity and overalkylation. nih.govnih.gov However, methods have been developed to achieve position-selective alkylation. nih.govnih.govsigmaaldrich.com

Grignard reagents (RMgX) and alkyllithium reagents (RLi) are potent nucleophiles and strong bases used for forming new carbon-carbon bonds. masterorganicchemistry.comfiveable.mewisc.eduyoutube.comlibretexts.orgwikipedia.orgyoutube.comyoutube.commasterorganicchemistry.comlibretexts.org They readily add to electrophilic centers. fiveable.melibretexts.orglibretexts.org While they are highly reactive towards carbonyl compounds, their direct reaction with the pyridine ring can be complex. masterorganicchemistry.comwisc.eduyoutube.comyoutube.com The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom nucleophilic. wisc.eduyoutube.com

The direct C-4 alkylation of pyridines has been a significant challenge in heterocyclic chemistry. nih.govnih.govsigmaaldrich.com Recent advancements have utilized strategies like employing a blocking group to control the regioselectivity of Minisci-type decarboxylative alkylation at the C-4 position. nih.govnih.gov Another approach involves the use of mechanochemically activated magnesium metal as a mediator for the direct C-4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity. organic-chemistry.org Transition-metal-free methods for the direct N-alkylation of anilines using alcohols, mediated by pyridine as a hydrogen shuttle, have also been reported, showcasing alternative strategies for C-N bond formation. rsc.org

| Alkylation Method | Reagents | Key Features |

| Minisci-type decarboxylative alkylation | Pyridine with blocking group, Carboxylic acid, AgNO3, (NH4)2S2O8 | Exquisite control for C-4 alkylation. nih.govnih.gov |

| Mechanochemically activated magnesium | Pyridine, Alkyl halide, Activated Mg(0) | Excellent regioselectivity for C-4 alkylation, avoids transition-metal catalysts. organic-chemistry.org |

Tautomerism and Isomerization Studies

Tautomerism is a key aspect of the chemistry of pyridin-4-ols. These compounds can exist in equilibrium between the pyridin-4-ol form and its keto tautomer, pyridin-4(1H)-one. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring. libretexts.org

Isomerization reactions can also be relevant. For example, acid-catalyzed rearrangement of related epoxide-containing molecules can lead to the formation of different isomers. google.com Photophysical studies on related pyridine-containing molecules have investigated trans to cis isomerization, providing insights into the electronic and structural changes that occur upon photoexcitation. nih.gov While specific studies on the tautomerism and isomerization of this compound are not detailed, the principles from related systems are applicable. escholarship.orguu.nlresearchgate.net The stability of different tautomers can be influenced by factors such as intramolecular hydrogen bonding and conjugation. libretexts.org

Spectroscopic Characterization and Structural Elucidation of 2 Chloromethyl Pyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-Chloromethyl-pyridin-4-ol, both ¹H and ¹³C NMR, alongside advanced 2D techniques, are critical for unambiguous structural assignment.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the chloromethyl substituent. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of both the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups.

The hydroxyl group at the C-4 position is an electron-donating group, which tends to increase the electron density on the pyridine ring, leading to an upfield shift (lower ppm) of the ring protons. Conversely, the chloromethyl group at the C-2 position is electron-withdrawing, causing a deshielding effect and a downfield shift (higher ppm) of adjacent protons.

Based on the analysis of related pyridine derivatives, the following proton signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) can be predicted:

Chloromethyl Protons (-CH₂Cl): A singlet is anticipated for the two equivalent protons of the chloromethyl group. In 2-(Chloromethyl)pyridine hydrochloride, this signal appears around δ 5.25 ppm. chemicalbook.com A similar chemical shift in this region would be expected for the target molecule.

Aromatic Protons (Pyridine Ring):

The proton at the C-6 position (adjacent to the nitrogen) is expected to be the most downfield of the ring protons due to the inductive effect of the nitrogen atom.

The proton at the C-5 position will be influenced by both the adjacent C-4 hydroxyl group and the C-6 proton.

The proton at the C-3 position will be deshielded by the adjacent C-2 chloromethyl group.

The coupling constants (J) between adjacent protons on the pyridine ring would provide further confirmation of their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂Cl | ~5.25 | s (singlet) | N/A |

| H-3 | Variable | d (doublet) | ~5-6 |

| H-5 | Variable | dd (doublet of doublets) | ~2-3, ~5-6 |

| H-6 | Variable | d (doublet) | ~2-3 |

For pyridine itself, the carbon atoms have characteristic chemical shifts: C2 at ~150 ppm, C3 at ~124 ppm, and C4 at ~136 ppm. testbook.comchemicalbook.com The introduction of substituents will alter these values. The hydroxyl group at C-4 will cause a significant downfield shift for C-4 and influence the shifts of the other ring carbons. The chloromethyl group at C-2 will also impact the chemical shifts of the ring carbons, particularly C-2.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to resonate in the range of 40-50 ppm, a typical region for carbons attached to a chlorine atom. qorganica.es

Pyridine Ring Carbons:

C-2: This carbon, being attached to both the nitrogen and the chloromethyl group, will be significantly deshielded and appear at a downfield chemical shift.

C-4: The carbon bearing the hydroxyl group will also be shifted downfield.

C-3, C-5, C-6: The chemical shifts of these carbons will be influenced by their proximity to the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Cl | ~45 |

| C-2 | >150 |

| C-3 | ~120-130 |

| C-4 | >140 |

| C-5 | ~110-120 |

| C-6 | ~140-150 |

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity of the protons on the pyridine ring. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal of the chloromethyl group would show a correlation to the carbon signal of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for compounds of this type include:

Loss of a chlorine radical: This would result in a fragment ion with a mass of [M - 35]⁺.

Loss of the chloromethyl radical: This would lead to a pyridin-4-ol fragment ion.

Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.

A study on the mass spectra of substituted 2-chloro-pyridones has shown that a common fragmentation pathway involves the formation of a stable bicyclic ion. jcsp.org.pk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, which allows for the determination of its elemental composition. This is a critical step in the identification of a new compound. The exact mass of the molecular ion of this compound (C₆H₆ClNO) can be calculated and compared to the experimentally determined value to confirm its elemental formula.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₆H₇ClNO⁺ | 144.0216 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for the quantification of trace amounts of compounds.

For this compound and its derivatives, LC-MS/MS methods can be developed for various applications, including:

Purity assessment: To determine the purity of synthesized batches of the compound.

Metabolite identification: To identify the metabolites of this compound in biological systems.

Pharmacokinetic studies: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound.

In an LC-MS/MS experiment, the compound is first separated from other components in the sample by the LC column. It then enters the mass spectrometer, where it is ionized. The precursor ion (e.g., the molecular ion) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. The development of LC-MS methods for nitrogen-containing heterocycles often utilizes mixed-mode liquid chromatography to achieve good retention and separation of these polar compounds. nih.gov Furthermore, derivatization with reagents like pyridine-3-sulfonyl chloride can be employed to enhance the ionization efficiency and sensitivity of the analysis. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes. The spectrum of this compound is expected to exhibit characteristic bands corresponding to the pyridine ring, the chloromethyl group, and the hydroxyl group.

A key structural consideration for this molecule is the potential for tautomerism. The 4-hydroxy pyridine form can exist in equilibrium with its 4-pyridone tautomer. This equilibrium significantly influences the vibrational spectra, as the former features a prominent O-H stretching vibration, while the latter is characterized by N-H and C=O stretching vibrations.

The IR and Raman spectra of pyridine and its derivatives have been extensively studied. cdnsciencepub.comcdnsciencepub.comnih.gov The pyridine ring itself gives rise to several characteristic vibrations, including C-H stretching, C=C and C=N ring stretching, and various ring deformation and breathing modes. researchgate.netresearchgate.net The presence of substituents at the 2- and 4-positions will shift these bands and introduce new vibrations specific to the substituent groups. For instance, analysis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) provides insight into the vibrational patterns of a 2,4-disubstituted pyridine ring. researchgate.net

Vibrational Mode Assignments

The assignment of specific vibrational modes is based on comparing the expected frequencies for different functional groups with established data from similar molecules. The predicted vibrational assignments for this compound are summarized in the table below. These assignments consider both the 4-hydroxypyridine (B47283) and 4-pyridone tautomers.

| Vibrational Mode | Tautomer Form | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 4-Hydroxypyridine | 3200-3600 (broad) | Stretching of the hydroxyl group, often broadened by hydrogen bonding. masterorganicchemistry.com |

| N-H Stretch | 4-Pyridone | 3000-3400 | Stretching of the secondary amine in the pyridone ring. |

| Aromatic C-H Stretch | Both | 3000-3100 | Stretching of C-H bonds on the pyridine ring. researchgate.net |

| Aliphatic C-H Stretch | Both | 2900-3000 | Asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂) group. |

| C=O Stretch | 4-Pyridone | 1640-1690 (strong) | Carbonyl stretching, a strong and characteristic band for the pyridone form. masterorganicchemistry.com |

| C=C / C=N Ring Stretch | Both | 1450-1615 | Multiple bands corresponding to the stretching of double bonds within the aromatic ring. researchgate.net |

| -CH₂- Scissoring | Both | 1400-1470 | Bending (scissoring) vibration of the methylene group. |

| Ring Breathing | Both | 990-1050 | Symmetric radial expansion and contraction of the pyridine ring, often strong in Raman spectra. researchgate.net |

| C-O Stretch | 4-Hydroxypyridine | 1200-1300 | Stretching of the carbon-oxygen single bond. |

| C-Cl Stretch | Both | 600-800 | Stretching of the carbon-chlorine bond in the chloromethyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions within the pyridine ring's conjugated system.

The spectrum of unsubstituted pyridine exhibits characteristic absorption bands in the UV region. researchgate.net The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). A hydroxyl group at the 4-position, acting as an auxochrome, typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths due to the extension of the conjugated system by the lone pairs on the oxygen atom. Conversely, a chloro substituent, like in 2-chloropyridine (B119429), can also influence the absorption bands. nist.gov The chloromethyl group is expected to have a minor electronic effect compared to the hydroxyl group.

Based on data from related compounds, the predicted UV-Vis absorption maxima for this compound are presented below.

| Compound | Absorption Bands (λmax) | Transition Type |

| Pyridine | ~251 nm, ~257 nm, ~263 nm | π→π |

| 2-Chloropyridine | ~264 nm | π→π |

| 4-Hydroxypyridine | ~255-260 nm | π→π |

| This compound (Predicted) | ~260-275 nm | π→π |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its atomic composition and purity. For this compound, the molecular formula is C₆H₆ClNO.

The technique determines the mass percentages of each element (carbon, hydrogen, nitrogen, etc.) in a sample. These experimental values are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity, a method routinely used in the characterization of new compounds. ed.ac.uk

The theoretical elemental composition of this compound is detailed in the following table.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 50.19 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.21 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.70 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.76 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.14 |

| Total | 143.573 | 100.00 |

Computational and Theoretical Investigations of 2 Chloromethyl Pyridin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within the DFT framework for calculating NMR chemical shifts. researchgate.net This method has been successfully applied to various pyridine (B92270) derivatives to reproduce experimental ¹H and ¹³C NMR data. researchgate.netnih.gov

For 2-Chloromethyl-pyridin-4-ol, theoretical chemical shifts can be calculated and compared with experimental spectra to validate the computed structure. The process involves optimizing the molecular geometry and then performing GIAO calculations, often using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p). researchgate.net Solvation models, like the Polarizable Continuum Model (PCM), can be incorporated to simulate the solvent effects on chemical shifts, leading to better agreement with experimental values measured in solution. nih.govresearchgate.net

Table 1: Exemplary Calculated vs. Experimental NMR Chemical Shifts for a Pyridine Derivative

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-3 | 7.25 | 7.21 |

| H-5 | 7.89 | 7.85 |

| H-6 | 8.54 | 8.50 |

| C-2 | 150.1 | 149.8 |

| C-3 | 124.5 | 124.2 |

| C-4 | 136.8 | 136.5 |

| C-5 | 122.9 | 122.6 |

| C-6 | 149.3 | 149.0 |

Note: This table is illustrative and based on typical data for pyridine derivatives. Specific values for this compound would require dedicated calculations.

DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of structural studies, investigates the different spatial arrangements of a molecule (conformers) and their relative energies. rsc.orgnih.gov For this compound, a primary focus would be the rotational barrier around the C2-CH₂Cl single bond. DFT calculations can map the potential energy surface as a function of the corresponding dihedral angle, identifying the most stable conformer and the energy barriers for interconversion between different conformers. nih.gov This information is vital for understanding the molecule's flexibility and how its shape influences its interactions.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical methods are instrumental in predicting the chemical reactivity of molecules. researchgate.netmdpi.com DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are widely used. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. scispace.com

For this compound, these calculations can identify the most likely sites for nucleophilic or electrophilic attack. The modeling of reaction pathways involves locating transition states and calculating activation energies, which provides a quantitative understanding of reaction kinetics. researchgate.net This approach can be used to study various potential reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the pyridine ring and the hydroxyl group. scholaris.ca

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. wolfram.comchemrxiv.org The MEP surface displays regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

In an MEP map of this compound, negative potential (typically colored red) is expected around the oxygen and nitrogen atoms, indicating their role as sites for electrophilic attack. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms, particularly the hydroxyl proton. scispace.comresearchgate.net This visual representation of the charge landscape helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents. wolfram.com

Thermodynamic Property Calculations

Computational methods can accurately predict the thermodynamic properties of molecules, such as heat capacity, entropy, and enthalpy of formation. osti.gov These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. researchgate.net

By computing the vibrational frequencies of this compound, it is possible to calculate its standard thermodynamic functions at various temperatures. osti.gov This data is essential for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it participates.

Table 2: Calculated Thermodynamic Properties for Pyridine at 298.15 K

| Property | Value | Units |

|---|---|---|

| Entropy (S°) | 285.5 | J/mol·K |

| Heat Capacity (Cₚ°) | 81.2 | J/mol·K |

| Enthalpy of Formation (ΔHf°) | 140.4 | kJ/mol |

Note: This data is for the parent compound, pyridine, and serves as an example of the types of properties that can be calculated for this compound.

Applications of 2 Chloromethyl Pyridin 4 Ol As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

Due to its bifunctional nature, 2-Chloromethyl-pyridin-4-ol serves as a key starting material in the synthesis of a variety of heterocyclic compounds. The chloromethyl group at the 2-position is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities and the formation of new rings. For instance, it can react with binucleophiles, such as compounds containing amine and thiol groups, to construct fused heterocyclic systems. The hydroxyl group at the 4-position can also participate in cyclization reactions, often after conversion to a more reactive leaving group, or it can direct the regioselectivity of subsequent reactions. This dual reactivity is instrumental in building complex heterocyclic scaffolds that are central to medicinal chemistry and materials science.

Role in the Construction of Complex Organic Architectures

The strategic placement of reactive sites on the pyridine (B92270) ring of this compound makes it an important tool for chemists aiming to build intricate multi-ring systems. Its ability to act as a scaffold allows for the sequential or one-pot addition of various molecular fragments. The chloromethyl group can be used to link the pyridine core to other aromatic or aliphatic structures, while the hydroxyl group offers a handle for further functionalization or for establishing specific stereochemical relationships. This controlled, stepwise approach is crucial in the total synthesis of natural products and the design of novel organic molecules with tailored properties. A related compound, 5-(benzyloxy)-2-(chloromethyl)pyridin-4-ol, highlights how protecting the hydroxyl group allows for selective reactions at the chloromethyl site, further expanding its utility in building complex structures.

Intermediate in the Synthesis of Specific Pyridine Derivatives

This compound is a pivotal intermediate for accessing a range of substituted pyridine derivatives that are otherwise difficult to synthesize. The chlorine atom can be displaced by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to a diverse library of 2-substituted pyridin-4-ols.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group at C2 |

|---|---|---|

| Amine | R-NH₂ | -CH₂-NH-R (Aminomethyl) |

| Alcohol | R-OH | -CH₂-O-R (Alkoxymethyl) |

| Thiol | R-SH | -CH₂-S-R (Thioether) |

Furthermore, the hydroxyl group can be modified through reactions such as etherification or esterification, providing another layer of synthetic versatility. This allows for fine-tuning the electronic and steric properties of the final pyridine derivatives, which is essential for applications in drug discovery and materials science.

Potential in Advanced Materials and Polymer Science

The reactivity of this compound also suggests its potential use in the field of materials science and polymer chemistry. The chloromethyl group can act as an initiator or a functional handle for polymerization processes. For example, it could be used to initiate controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with a pyridine moiety. The presence of the hydroxyl group offers a site for post-polymerization modification, enabling the creation of functional materials with specific properties such as tailored solubility, thermal stability, or metal-coordinating capabilities. These functionalized polymers could find applications in areas like catalysis, sensing, and nanotechnology.

Applications in Agrochemical Precursor Synthesis

The pyridine ring is a common structural motif in many active agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of new agrochemical candidates. By reacting the chloromethyl group with various nucleophiles, chemists can introduce the specific side chains required for biological activity. The hydroxyl group can influence the molecule's polarity and its ability to interact with biological targets. The versatility of this building block allows for the systematic modification of molecular structures to optimize efficacy, selectivity, and environmental safety, which are critical parameters in the development of modern crop protection agents.

Advanced Analytical Methods for Detection and Quantification in Chemical Processes

Chromatographic Techniques for Purity and Trace Analysis

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 2-Chloromethyl-pyridin-4-ol, a polar and reactive molecule, specific chromatographic approaches are necessary to achieve accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve a systematic optimization of several parameters to achieve adequate separation from its related substances and degradation products.

Given the polar nature of the pyridine (B92270) ring and the hydroxyl group, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Pyridine and its derivatives can be challenging to analyze by RP-HPLC due to their hydrophilic character, which may lead to poor retention on traditional C18 columns. To overcome this, several strategies can be employed. The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced retention and selectivity for polar compounds like pyridines without the need for ion-pairing reagents that are often incompatible with mass spectrometry. helixchrom.com

Method development would typically involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl, and polar-embedded phases) and mobile phase compositions. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the basic pyridine nitrogen and the acidic hydroxyl group, thereby influencing retention and peak shape.

An illustrative example of a starting point for an RP-HPLC method for a pyridine derivative is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate (B84403) Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical starting point for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its thermal stability and volatility. The chloromethyl group can be thermally labile, potentially leading to degradation in the hot GC injector or on the column.

For GC analysis of pyridine and its derivatives, careful consideration of the column stationary phase is necessary to achieve good peak shapes, as the basic nitrogen can interact with silanol (B1196071) groups on the column surface, leading to tailing. cdc.gov The use of a deactivated, low-polarity column, such as a 5% phenyl-polysiloxane, is often preferred.

Given the potential for thermal degradation, a thorough evaluation of the injector temperature and the use of a fast, split injection would be necessary to minimize on-column degradation. Derivatization of the hydroxyl group could be an alternative strategy to improve the compound's volatility and thermal stability, although this adds complexity to the sample preparation process.

When coupled with a Mass Spectrometer (MS), GC provides a high degree of selectivity and sensitivity, allowing for the confident identification of the target compound and any volatile impurities based on their mass spectra and retention times. mdpi.com

A summary of potential GC/MS parameters for the analysis of a thermally stable pyridine derivative is provided below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

This table is an illustrative example and would require significant optimization and validation for the analysis of this compound, with particular attention to its thermal stability.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for impurity profiling and trace-level quantification. researchgate.net This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For this compound, LC-MS/MS would be invaluable for detecting and identifying process-related impurities and degradation products, even at very low levels.

The development of an LC-MS/MS method would leverage the HPLC method development described in section 7.1.1, with the critical requirement that the mobile phase components are volatile and compatible with the mass spectrometer's ion source (e.g., using formic acid or ammonium (B1175870) formate (B1220265) as buffer salts instead of non-volatile phosphate buffers).

In the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI) in positive ion mode due to the basic pyridine nitrogen. The precursor ion (the protonated molecule, [M+H]⁺) would then be isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a highly specific fingerprint for the compound. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), exceptional selectivity and sensitivity can be achieved, allowing for quantification of the target compound and its impurities even in complex matrices. This is particularly useful for identifying and controlling potentially genotoxic impurities.

LC-MS/MS is also instrumental in the structural elucidation of unknown impurities, including isomers, which can be challenging to differentiate by other methods. nih.govresearchgate.net

Method Validation According to Regulatory Guidelines (e.g., ICH Guidelines)

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a set of guidelines (specifically ICH Q2(R1)) that are globally recognized for the validation of analytical procedures. A full validation of a method for the analysis of this compound would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by assessing the separation of the main peak from any adjacent peaks and by performing forced degradation studies.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions of the analyte at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The validation of the analytical method provides documented evidence that the method is reliable and suitable for its intended use in a quality control environment.

Chemiluminescence-Based Analytical Approaches

Chemiluminescence is the emission of light as a result of a chemical reaction. Chemiluminescence-based detection can offer very high sensitivity and selectivity for certain classes of compounds. For nitrogen-containing heterocyclic compounds, chemiluminescence detection can be achieved through specific reactions that generate a light-emitting species.

One common approach is the use of a chemiluminescence nitrogen detector (CLND), which can be coupled with either gas or liquid chromatography. In a CLND, the column effluent is combusted at a high temperature, which converts all nitrogen-containing compounds into nitric oxide (NO). The NO is then reacted with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light as it decays to its ground state. The intensity of the emitted light is directly proportional to the amount of nitrogen in the sample.

This technique offers an equimolar response for all nitrogen-containing compounds, which can simplify quantification when authentic standards are not available for all impurities. The high sensitivity of chemiluminescence makes it particularly suitable for trace analysis of nitrogen-containing impurities. nih.govnih.gov While not a routine detector in all pharmaceutical laboratories, for specific applications requiring high sensitivity for nitrogenous compounds, it presents a valuable analytical option.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a central theme in modern synthetic chemistry. Future research concerning 2-Chloromethyl-pyridin-4-ol is increasingly directed towards the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.

Current synthetic strategies for related pyridine (B92270) derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Emerging trends aim to overcome these limitations through the adoption of innovative technologies. Methodologies such as flow chemistry are being explored to enable safer, more efficient, and scalable production of pyridine derivatives. The use of packed-bed microreactors can offer precise control over reaction parameters, leading to higher yields and shorter reaction times compared to traditional batch processes.

Biocatalysis represents another promising frontier for the sustainable synthesis of functionalized pyridines. The use of whole-cell catalysts or isolated enzymes can facilitate highly selective transformations under mild reaction conditions, minimizing the environmental impact. For instance, the biocatalytic hydroxylation of pyridine derivatives has been demonstrated, suggesting the potential for enzymatic approaches to introduce the hydroxyl group in this compound precursors.

Furthermore, the development of novel catalytic systems is crucial. This includes the design of catalysts that can promote the direct and selective functionalization of pyridine rings, thereby reducing the number of synthetic steps. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to guide the evolution of synthetic methods for this compound and its analogues.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures | Often involves harsh reagents, significant waste generation, and multiple steps. |

| Flow Chemistry | Enhanced safety, scalability, and process control; shorter reaction times. | Requires specialized equipment and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting factors. |

| Novel Catalytic Systems | Potential for direct functionalization, improved atom economy. | Catalyst design, cost, and recyclability are key considerations. |

Exploration of Under-investigated Reactivity Patterns